molecular formula C10H13NO B1296616 T-Butyl 2-pyridyl ketone CAS No. 31595-32-1

T-Butyl 2-pyridyl ketone

Cat. No.: B1296616
CAS No.: 31595-32-1
M. Wt: 163.22 g/mol
InChI Key: LTHFMKSCCBAWAT-UHFFFAOYSA-N
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Description

It is a colorless oil with a molecular weight of 163.22 g/mol . This compound is notable for its pyridine ring attached to a carbonyl group, which grants it unique chemical properties and reactivity.

Mechanism of Action

Biochemical Pathways

T-Butyl 2-pyridyl ketone is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in the synthesis of various organic compounds .

Pharmacokinetics

. These properties may impact its bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This results in the synthesis of various organic compounds, which can have numerous applications in different fields, including medicinal chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is involved, requires exceptionally mild and functional group tolerant reaction conditions . Therefore, the efficiency of this compound in this reaction can be affected by the reaction conditions, such as temperature and the presence of other functional groups .

Chemical Reactions Analysis

Types of Reactions

T-Butyl 2-pyridyl ketone undergoes various chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or organometallic reagents.

Major Products Formed

The major products formed from these reactions include:

    Alcohols: From the reduction of the carbonyl group.

    Carboxylic acids: From the oxidation of the carbonyl group.

    Substituted pyridines: From substitution reactions on the pyridine ring.

Scientific Research Applications

T-Butyl 2-pyridyl ketone has diverse applications in scientific research due to its unique properties:

    Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Ligand Design:

    Medicinal Chemistry: Research has explored its potential biological activities, including anticonvulsant properties, although further studies are needed to confirm its efficacy and understand its mechanism of action.

Comparison with Similar Compounds

T-Butyl 2-pyridyl ketone can be compared with other 2-pyridyl ketones and related compounds :

    2-Acetylpyridine: Lacks the bulky tert-butyl group, making it less sterically hindered.

    2-Pyridyl methyl ketone: Similar structure but with a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.

    2-Pyridyl ethyl ketone: Contains an ethyl group, providing different steric and electronic effects compared to the tert-butyl group.

The uniqueness of this compound lies in its bulky tert-butyl group, which introduces steric hindrance and influences its reactivity and interactions with other molecules.

Properties

IUPAC Name

2,2-dimethyl-1-pyridin-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2,3)9(12)8-6-4-5-7-11-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHFMKSCCBAWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339461
Record name T-BUTYL 2-PYRIDYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31595-32-1
Record name T-BUTYL 2-PYRIDYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1-(pyridin-2-yl)propan-1-one
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